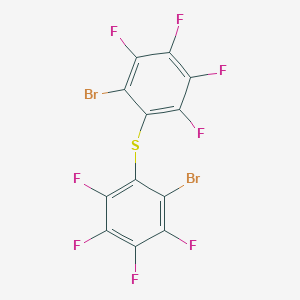
Bis(2-bromotetrafluorophenyl)sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-bromotetrafluorophenyl)sulfide, also known as BTBPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTBPS belongs to the family of sulfides, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Biochemische Und Physiologische Effekte
Bis(2-bromotetrafluorophenyl)sulfide has been shown to have low toxicity and minimal side effects. It has been found to be well-tolerated in animal studies, with no adverse effects observed at therapeutic doses. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bis(2-bromotetrafluorophenyl)sulfide in lab experiments is its high purity and stability. Additionally, Bis(2-bromotetrafluorophenyl)sulfide is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using Bis(2-bromotetrafluorophenyl)sulfide is its low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Bis(2-bromotetrafluorophenyl)sulfide. One area of interest is the development of new flame-retardant materials using Bis(2-bromotetrafluorophenyl)sulfide. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide and its potential applications in the development of new antibiotics. Finally, research is needed to optimize the synthesis method of Bis(2-bromotetrafluorophenyl)sulfide to improve yields and reduce costs.
Conclusion:
In conclusion, Bis(2-bromotetrafluorophenyl)sulfide is a promising compound with a wide range of potential applications. Its unique properties, including its flame-retardant and antimicrobial activity, make it an attractive candidate for use in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of Bis(2-bromotetrafluorophenyl)sulfide involves the reaction between 2-bromotetrafluorophenol and thionyl chloride in the presence of triethylamine. The resulting product is then treated with sodium sulfide to form Bis(2-bromotetrafluorophenyl)sulfide. This method has been optimized to produce high yields of Bis(2-bromotetrafluorophenyl)sulfide with high purity.
Wissenschaftliche Forschungsanwendungen
Bis(2-bromotetrafluorophenyl)sulfide has been extensively studied for its potential applications in various fields. It has been found to have excellent flame-retardant properties, making it a promising candidate for use in the construction industry. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have potent antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17728-68-6 |
|---|---|
Produktname |
Bis(2-bromotetrafluorophenyl)sulfide |
Molekularformel |
C12Br2F8S |
Molekulargewicht |
487.99 g/mol |
IUPAC-Name |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
InChI-Schlüssel |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Synonyme |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



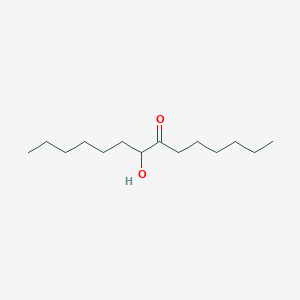
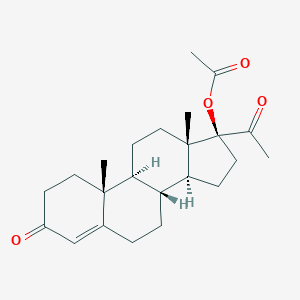
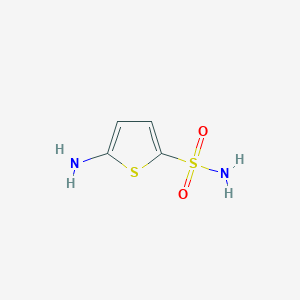
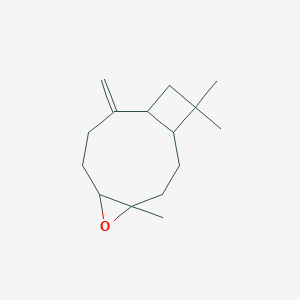
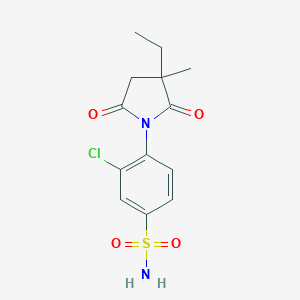
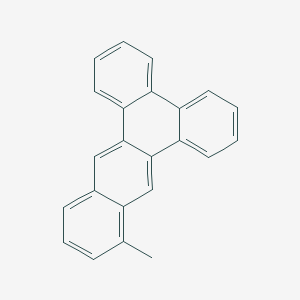
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
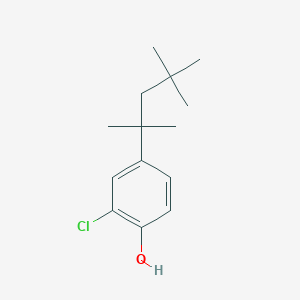
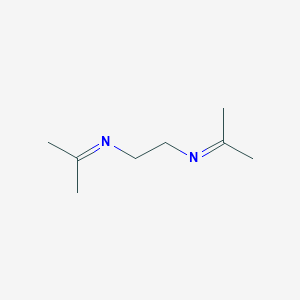
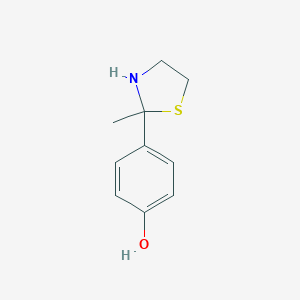
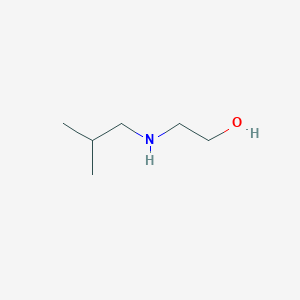
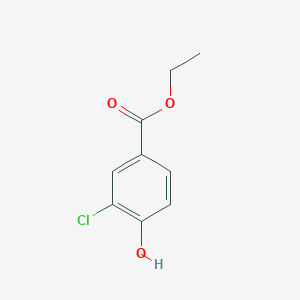
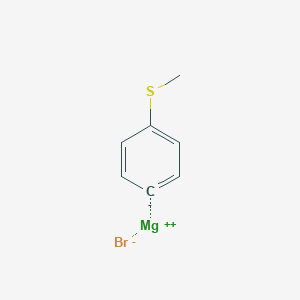
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)